Aponatamycin

CAS No.: 60395-06-4

Cat. No.: VC3927218

Molecular Formula: C60H87NO25

Molecular Weight: 1222.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60395-06-4 |

|---|---|

| Molecular Formula | C60H87NO25 |

| Molecular Weight | 1222.3 g/mol |

| IUPAC Name | (3Z,17Z,21Z)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-24-[(6Z,9Z,11Z,24Z)-15-carboxy-14,16,20,22,23-pentahydroxy-2-methyl-18,26-dioxo-1-oxacyclohexacosa-4,6,9,11,24-pentaen-8-yl]-5,6,8,12,14,23-hexahydroxy-26-methyl-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21-tetraene-13-carboxylic acid |

| Standard InChI | InChI=1S/C60H87NO25/c1-32-14-8-6-9-15-35(16-10-7-13-19-45(69)53(58(79)80)48(72)29-38(64)25-36(62)27-46(70)43(67)20-22-51(75)83-32)41-24-33(2)84-52(76)23-21-44(68)47(71)28-37(63)26-39(65)30-49(73)54(59(81)82)50(74)31-40(17-11-4-5-12-18-42(41)66)86-60-57(78)55(61)56(77)34(3)85-60/h4-13,15-18,20-23,32-37,40-50,53-57,60,62-63,66-74,77-78H,14,19,24-31,61H2,1-3H3,(H,79,80)(H,81,82)/b5-4?,8-6?,13-7-,15-9-,16-10-,17-11-,18-12-,22-20-,23-21-/t32?,33?,34-,35?,36?,37?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,53?,54?,55+,56-,57+,60+/m1/s1 |

| Standard InChI Key | CPJDGMMIKOGIHH-MHJBSDRBSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC/2CC(C(C(CC(=O)CC(CC(C(/C=C\C(=O)OC(CC(C(/C=C\C=C/C=C2)O)C\3/C=C\C=CCC(OC(=O)/C=C\C(C(CC(CC(=O)CC(C(C(C/C=C\C=C3)O)C(=O)O)O)O)O)O)C)C)O)O)O)O)C(=O)O)O)O)N)O |

| SMILES | CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C |

| Canonical SMILES | CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

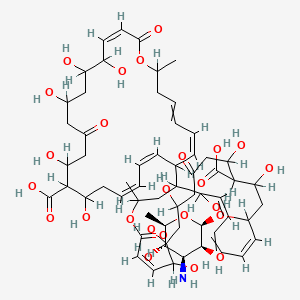

Aponatamycin’s structure comprises a 60-carbon macrolide backbone with multiple hydroxyl, carboxylic acid, and conjugated double-bond groups. The compound retains the lactone ring of natamycin but lacks the 3-amino-3,6-dideoxy-β-D-mannopyranosyl (mycosamine) sugar moiety due to acid-mediated cleavage . This modification results in an amphoteric molecule with reduced solubility in aqueous media compared to natamycin . Key structural attributes include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 1222.3 g/mol | |

| Solubility | Insoluble in water; moderate in methanol | |

| Stability | Degrades under UV light and extreme pH |

The stereochemical complexity of aponatamycin arises from 25 chiral centers, which influence its three-dimensional conformation and intermolecular interactions . X-ray crystallography studies of related polyenes suggest that the loss of the mycosamine group disrupts hydrogen-bonding networks critical for antifungal activity .

Synthesis and Degradation Pathways

Acid Hydrolysis of Natamycin

Aponatamycin forms via mild acid treatment (pH < 3) of natamycin, a process that cleaves the glycosidic bond between the macrolide aglycone and the mycosamine sugar . This reaction generates an unstable aglycone intermediate, which either dimerizes with another aglycone to form natamycinolidediol or combines with intact natamycin to yield aponatamycin :

Under alkaline conditions (pH > 9), natamycin undergoes saponification to form natamycoic acid, a linear molecule devoid of biological activity . Aponatamycin itself remains stable in neutral pH but degrades upon prolonged exposure to light or temperatures exceeding 50°C .

Physicochemical Stability and Reactivity

pH-Dependent Behavior

Aponatamycin’s stability varies significantly with pH:

-

Acidic conditions (pH 2–3): Rapid hydrolysis to natamycinolidediol and smaller aldehydes .

-

Alkaline conditions (pH 9–10): Saponification yields natamycoic acid and ammonia .

-

Neutral conditions: Stable for >24 months when stored in darkness at 25°C .

UV irradiation accelerates degradation via oxidation of the conjugated tetraene system, forming polymeric byproducts similar to those observed in acid hydrolysis .

Biological Activity and Toxicological Profile

Loss of Antifungal Efficacy

Unlike natamycin, which binds ergosterol in fungal cell membranes to disrupt permeability , aponatamycin exhibits no fungicidal or fungistatic activity . The absence of the mycosamine group prevents recognition of ergosterol-rich membranes, rendering the compound inert against Candida, Aspergillus, and other fungi .

Applications and Research Utility

Analytical Reference Standard

Aponatamycin serves as a chromatographic reference in stability-indicating assays for natamycin formulations . Its distinct retention time in HPLC allows quantification of natamycin degradation in pharmaceutical and food products .

Mechanistic Studies in Polyene Chemistry

Researchers utilize aponatamycin to probe structure-activity relationships in polyene antibiotics . For example, comparative studies with natamycin demonstrate that the mycosamine moiety is essential for membrane targeting .

Future Research Directions

Synthetic Modifications for Reactivation

Efforts to reengineer aponatamycin by reintroducing sugar moieties or modifying the lactone ring could yield derivatives with restored antifungal properties . Computational modeling of ergosterol binding sites may guide these modifications .

Environmental Impact Assessments

As a natamycin degradation product, aponatamycin’s persistence in soil and water requires evaluation to ensure compliance with ecological safety standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume